An In-Depth Technical Guide to FMOC-D-Allo-THR(TBU)-OH for Researchers and Drug Development Professionals
An In-Depth Technical Guide to FMOC-D-Allo-THR(TBU)-OH for Researchers and Drug Development Professionals
Introduction
FMOC-D-Allo-THR(TBU)-OH is a protected, non-proteinogenic amino acid derivative that serves as a valuable building block in the field of peptide chemistry and drug development. Its unique stereochemistry, featuring the D-configuration at the alpha-carbon and an allo configuration at the beta-carbon, offers distinct advantages in the design of novel peptide-based therapeutics. The incorporation of D-amino acids, such as D-allo-threonine, into peptide sequences can significantly enhance their stability against enzymatic degradation, a critical factor in improving the pharmacokinetic profiles of peptide drugs.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and analytical considerations for FMOC-D-Allo-THR(TBU)-OH, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
FMOC-D-Allo-THR(TBU)-OH is a white to off-white solid, characterized by the presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and an acid-labile tert-butyl (tBu) protecting group on the hydroxyl side chain. This orthogonal protection scheme is central to its application in standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]
| Property | Value | Reference(s) |
| CAS Number | 170643-02-4 | [3] |
| Molecular Formula | C23H27NO5 | [3] |
| Molecular Weight | 397.46 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [3] |
Significance in Peptide Synthesis and Drug Development
The incorporation of unnatural amino acids like D-allo-threonine is a key strategy in modern peptidomimetic design. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. By introducing a D-amino acid, the peptide bond's susceptibility to enzymatic cleavage is significantly reduced, thereby prolonging the peptide's half-life in vivo.[1][2]
The allo configuration of the threonine residue also influences the local conformational preferences of the peptide backbone, which can be exploited to fine-tune the peptide's three-dimensional structure and, consequently, its binding affinity and selectivity for its biological target.[4] D-allo-threonine is a component of several biologically active peptides, including phytotoxic syringopeptins, the antiviral agent viscosin, and certain antibiotics.[1]
Experimental Protocols: Incorporation via Fmoc-SPPS
The following is a generalized protocol for the incorporation of FMOC-D-Allo-THR(TBU)-OH into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Select a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for an initial 3 minutes, then drain.
-
Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine.
Coupling of FMOC-D-Allo-THR(TBU)-OH
-
In a separate vial, dissolve 3-5 equivalents of FMOC-D-Allo-THR(TBU)-OH and a suitable coupling reagent (e.g., HBTU, HATU, or HCTU) in DMF.
-
Add 6-10 equivalents of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Drain the coupling solution and wash the resin extensively with DMF.
Cleavage and Final Deprotection
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a fresh cleavage cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. A standard cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5][6][7] For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (EDT) or phenol should be included.[5]
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet.
Visualization of Workflows
Caption: General workflow for Fmoc-SPPS of a peptide containing FMOC-D-Allo-THR(TBU)-OH.
Caption: Conceptual diagram illustrating enhanced protease resistance of a peptide containing D-allo-threonine.
Analysis of Peptides Containing D-allo-Threonine
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of the crude peptide and for purifying the final product.
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: UV detection at 210-220 nm is used to monitor the peptide bonds.
The retention time of a peptide containing D-allo-threonine may differ from its all-L-amino acid counterpart due to changes in hydrophobicity and conformation. Method development may be necessary to achieve optimal separation from impurities.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight.
-
Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods for peptide analysis.[8][9][10]
-
Analysis: The observed molecular weight should match the calculated theoretical mass of the peptide containing the D-allo-threonine residue. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the unnatural amino acid at the correct position.[8]
Conclusion
FMOC-D-Allo-THR(TBU)-OH is a valuable reagent for the synthesis of modified peptides with enhanced therapeutic potential. Its incorporation into peptide sequences via standard Fmoc-SPPS protocols can confer resistance to enzymatic degradation, a crucial attribute for the development of effective peptide-based drugs. While the general principles of SPPS apply, researchers should be mindful of potential subtle differences in coupling kinetics and cleavage efficiency that may arise from the use of this unnatural amino acid. Careful optimization of synthesis and purification protocols will ensure the successful production of high-quality peptides containing D-allo-threonine for further biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. All-D amino acid-containing channel-forming antibiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Contributions of mass spectrometry to peptide and protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
